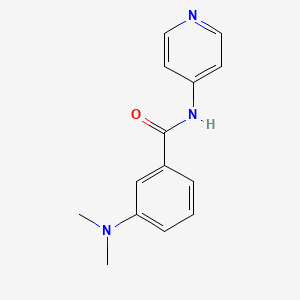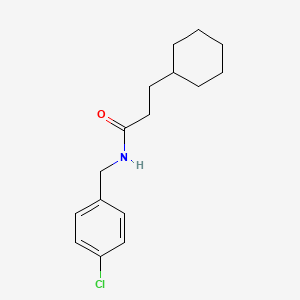![molecular formula C17H14F3N3S B5871824 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. This compound is primarily used in the field of medicinal chemistry for drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibiting PARP activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole are still being studied. However, it has been shown to have potent antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have low toxicity in animal studies, which is a promising indication of its safety for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole in lab experiments is its potent activity against specific enzymes or proteins, which can be useful for investigating disease processes. However, one limitation is that this compound may not be effective against all types of diseases or may have limited effectiveness in certain populations.
Orientations Futures
There are many future directions for research involving 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole. One potential area of investigation is its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and effectiveness of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole involves the reaction of 3-(trifluoromethyl)benzyl mercaptan with 4-methyl-3-phenyl-1,2,4-triazol-5-one in the presence of a base. The reaction is carried out at a high temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
The primary application of 4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
4-methyl-3-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c1-23-15(13-7-3-2-4-8-13)21-22-16(23)24-11-12-6-5-9-14(10-12)17(18,19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAAQTDSZVPWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

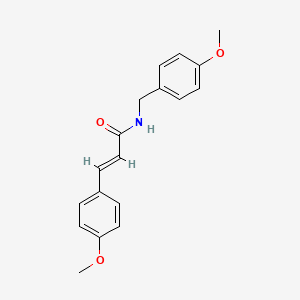
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)

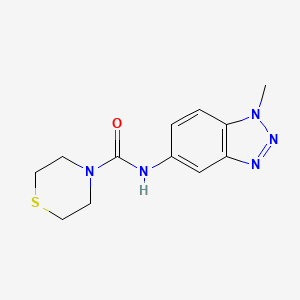

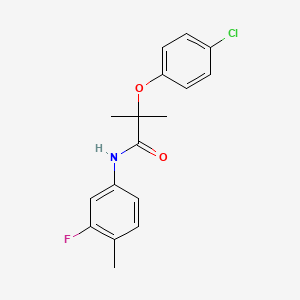
![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)

